O-Methyl S-phenyl methylphosphonodithioate
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Overview
Description
O-Methyl S-phenyl methylphosphonodithioate is a chemical compound with the molecular formula C8H11OPS2 It is known for its unique structure, which includes a phosphonodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl S-phenyl methylphosphonodithioate typically involves the reaction of methylphosphonodithioic acid with phenyl methyl ether under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH of the reaction mixture are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of catalysts and solvents can enhance the efficiency of the synthesis process. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
O-Methyl S-phenyl methylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonodithioate group to phosphonothioate.
Substitution: Nucleophilic substitution reactions can replace the methoxy or phenyl groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield O-Methyl S-phenyl methylphosphonothioate sulfoxide, while nucleophilic substitution with ammonia can produce O-Methyl S-amino methylphosphonodithioate.
Scientific Research Applications
O-Methyl S-phenyl methylphosphonodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating certain diseases.
Industry: Utilized in the production of pesticides and other agrochemicals due to its reactivity and effectiveness.
Mechanism of Action
The mechanism of action of O-Methyl S-phenyl methylphosphonodithioate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access. This inhibition can occur through covalent modification of the enzyme or through non-covalent interactions. The specific pathways involved depend on the enzyme and the conditions of the reaction.
Comparison with Similar Compounds
Similar Compounds
- O-Methyl hydrogen phenylphosphonothioate
- O,S-Diethyl methylphosphonothioate
- O-Methyl S-phenyl ethylphosphonodithioate
Uniqueness
O-Methyl S-phenyl methylphosphonodithioate is unique due to its specific combination of a phosphonodithioate group with a methoxy and phenyl substituent. This structure imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the methoxy group can influence the compound’s solubility and reactivity in different solvents.
Properties
CAS No. |
2984-68-1 |
---|---|
Molecular Formula |
C8H11OPS2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
methoxy-methyl-phenylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H11OPS2/c1-9-10(2,11)12-8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
PVYWTIYKBRDJCB-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(C)SC1=CC=CC=C1 |
Origin of Product |
United States |
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